4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride

Aqueous solubility Salt selection Assay compatibility

FBDD researchers face limited conformational sampling with rigid oxadiazole scaffolds. This compound delivers 3 rotatable bonds via a methylene linker-200% more than direct-linked analogs-enabling better complementarity in shallow binding pockets. The HCl salt form ensures aqueous solubility (2 HBD donors) for high-concentration screens. ≥95% purity reduces false positives. Ambient storage eliminates cold-chain logistics.

Molecular Formula C12H14ClN3O
Molecular Weight 251.71 g/mol
CAS No. 1461714-35-1
Cat. No. B1379310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride
CAS1461714-35-1
Molecular FormulaC12H14ClN3O
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)CC3=CC=C(C=C3)N.Cl
InChIInChI=1S/C12H13N3O.ClH/c13-10-5-1-8(2-6-10)7-11-14-12(15-16-11)9-3-4-9;/h1-2,5-6,9H,3-4,7,13H2;1H
InChIKeyKUEFSJRFXTYOKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride: Procurement Parameters


4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride is a para-substituted aniline bearing a 1,2,4-oxadiazole core with a cyclopropyl appendage and a methylene linker, supplied as the hydrochloride salt for enhanced handling properties [1]. The compound belongs to the class of oxadiazole-containing arylamines widely employed as pharmaceutical intermediates and fragment-like building blocks in medicinal chemistry . Selection of this specific salt form over closely related free-base, regioisomeric, or linker-variant analogs is driven by quantifiable differences in protonation state, conformational flexibility, purity grade availability, and storage stability.

Medicinal chemistry building block with 1,2,4-oxadiazole core and cyclopropyl appendage
Protonated hydrochloride salt supports aqueous-based assay workflows and solubility-driven handling
Methylene linker introduces conformational flexibility for fragment-based screening and hit elaboration

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride: Generic Substitution Limitations


Direct substitution of the title compound with its free-base form, regioisomers, or direct-linked analogs is not equivalent because the protonation state alters hydrogen-bond donor (HBD) count and solubility potential [1], the methylene linker introduces a distinct rotatable bond that affects conformational sampling and target recognition , and regioisomeric placement of the aniline nitrogen changes both lipophilicity and hydrogen-bonding geometry . These differences translate into divergent performance in aqueous-based biological assays, solid-formulation compatibility, and storage logistics.

Free-base substitution may alter hydrogen-bond donor count and aqueous solubility, potentially limiting assay compatibility in polar solvent systems
Direct-linked analogs lack the methylene rotatable bond, which may reduce conformational sampling and shift target-binding geometry in fragment-based screens
Meta or ortho regioisomers exhibit different lipophilicity and hydrogen-bonding geometry, which may affect SAR interpretation and cellular permeability profiles

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride: Quantitative Differentiation Evidence


Hydrogen-Bond Donor Count vs Free-Base Form

The hydrochloride salt of the title compound (CAS 1461714-35-1) possesses two hydrogen-bond donor (HBD) atoms compared to one HBD for the free-base form 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline (CAS 1036510-53-8), as computed from the PubChem-derived structures [1][2]. This increased HBD count is a direct consequence of protonation of the aniline nitrogen, which enhances molecular polarity and is typically associated with improved aqueous solubility and dissolution rate, critical for reliable bioassay outcomes in polar solvent systems.

HBD Count vs Free Base
Head-to-head
Target: 2 HBD
Free base: 1 HBD
Difference: +1 HBD (+100%)
Supports higher aqueous solubility and dissolution rate for in vitro assays
Computed descriptors; experimental solubility validation recommended
Aqueous solubility Salt selection Assay compatibility

Methylene Linker Conformational Flexibility

The title compound incorporates a methylene (-CH₂-) linker between the oxadiazole ring and the aniline phenyl group, resulting in a rotatable bond count of 3, as reported by Leyan . In contrast, the direct-linked para analog 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1036585-88-2) has a rotatable bond count of 1 . This additional conformational flexibility enables the aniline moiety to access a wider range of binding geometries, a property advantageous in fragment-based drug discovery where conformational adaptation to protein pockets is a key determinant of hit expansion potential.

Conformational Flexibility
Head-to-head
Target: 3 rotatable bonds
Direct-linked analog: 1 rotatable bond
Difference: +2 bonds (+200%)
Enables wider binding-geometry access in fragment-based drug discovery
Vendor-reported; may support hit expansion potential
Conformational sampling Ligand efficiency Fragment-based design

Elevated Purity Grade Availability

One supplier of the title compound (ChemicalBook, via Beijing Xinyanhui Pharmaceutical R&D) lists a purity specification of 99% HPLC for 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride . In comparison, the common purity grade for the free base (CAS 1036510-53-8) and the meta isomer (CAS 1036512-83--0) is 95%, as specified by AKSci and Fluorochem . This 4-percentage-point purity increment reduces the burden of off-target impurities in sensitive biochemical or cellular assays, directly improving signal-to-noise ratios and assay reproducibility.

Purity Grade Availability
Cross-study comparable
99% HPLC
4-point purity advantage reduces off-target impurity risk in sensitive assays
Supplier-listed specification; method and column not detailed
HPLC purity Analytical quality Reproducibility

Ambient Storage Stability vs Ortho-Isomer

The title compound is recommended for long-term storage in a cool, dry place (ambient conditions) without refrigeration, as per AKSci . In contrast, the ortho isomer 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 135436-92-9) requires sealed storage at 2–8 °C, as specified by ChemScene . This difference reduces cold-chain logistics requirements for the hydrochloride salt, facilitating easier inventory management, lower storage costs, and simplified shipping, particularly for multi-site collaborative research programs.

Storage Stability vs Ortho-Isomer
Cross-study comparable
Target: Ambient, cool dry place
Ortho isomer: Sealed, 2–8 °C
Eliminates cold-chain logistics, reducing storage complexity and cost
Based on supplier SDS and product page recommendations
Storage logistics Supply chain Compound management

Lipophilicity vs Meta-Isomer

The para-substituted hydrochloride salt exhibits a computed LogP of 2.54 (Leyan) , whereas the meta regioisomer 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline shows a LogP of 2.29 (Fluorochem) . This difference of ≈0.25 log units reflects distinct lipophilicity profiles that can influence passive membrane permeability and non-specific protein binding in cellular assays. For projects requiring defined permeability parameters, this quantitative difference guides selection between para and meta substitution patterns.

Lipophilicity vs Meta-Isomer
Cross-study comparable
Target LogP: 2.54
Meta isomer LogP: 2.29
ΔLogP ≈ 0.25
Guides selection where lipophilicity may influence permeability or protein binding
Computed values from different software; not experimentally validated
LogP Permeability Drug-likeness

Cost Structure vs Free Base

The free-base form 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline is priced at $4,405 per 5 g (≈$881/g) from AKSci (USA stock, 1-week delivery) . While the hydrochloride salt does not have a publicly listed fixed price from the same vendor, the salt form typically offers more economical synthesis routes and scalable production, reflecting its use as a standard building block in medicinal chemistry outsourcing . The combined advantages of salt-form handling and high-purity grade availability must be weighed against the transparent premium of the free-base form, which may reflect smaller-scale production economics.

Cost Structure vs Free Base
Data to verify
Free base public price: ~$881/g
Hydrochloride salt: Price on request
Hydrochloride salt may offer scale economics; requires quote confirmation
Insufficient public price data for quantitative cost comparison
Procurement economics Bulk supply Cost per gram

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride: Application Scenarios


Fragment-Based Drug Discovery

The methylene linker that provides 3 rotatable bonds (+200% vs direct-linked oxadiazole anilines ) makes this compound a suitable fragment for FBDD libraries targeting proteins with flexible or shallow binding pockets. The conformational adaptability may improve binding-site complementarity during fragment elaboration, and the protonated salt form (2 HBD) ensures adequate aqueous solubility for high-concentration biochemical screens.

SAR Studies with High-Purity Building Blocks

Researchers developing oxadiazole-based pharmacophores for targets such as IDO, kinases, or GPCRs benefit from the 99% HPLC purity grade available for this compound . The 4-percentage-point purity advantage over standard 95% analogs reduces the likelihood of impurity-driven false positives in enzymatic or cellular assay readouts, directly supporting reproducible SAR conclusions.

Multi-Site Screening Consortia

Ambient storage stability (cool, dry place, no refrigeration required) eliminates the cold-chain logistics needed for the ortho isomer (2–8 °C storage) . This advantage is particularly relevant for academic screening networks and industrial compound management facilities that distribute libraries to geographically dispersed assay sites, reducing shipping complexity and storage energy costs.

Lipophilicity-Guided Lead Optimization

The computed LogP of 2.54 (versus 2.29 for the meta isomer ) positions this compound at a higher lipophilicity point within the oxadiazole-aniline chemical space, making it a useful comparator in lead optimization studies where a ΔLogP of ~0.25 is investigated for its impact on cellular permeability, metabolic stability, and off-target protein binding.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Methylene linker conformational flexibility
Binding-geometry adaptation and hit-rate confirmation
SAR Studies with High-Purity Building Blocks
99% HPLC purity grade
Impurity-driven false-positive reduction in enzymatic assays
Multi-Site Screening Consortia
Ambient storage stability
Cold-chain elimination and inventory management simplification
Lipophilicity-Guided Lead Optimization
Computed LogP of 2.54
Permeability and protein-binding correlation in cellular models
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